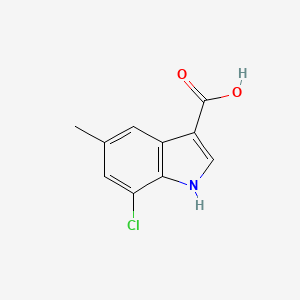![molecular formula C13H11N3OS B3313967 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one CAS No. 948578-68-5](/img/structure/B3313967.png)
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one
Vue d'ensemble
Description
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one is a unique heterocyclic compound that integrates structural motifs of quinoline and pyrimidine. Such complex structures are often explored for their potential biological activities and pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic approaches can be employed to prepare 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one. One common method involves the cyclization of appropriate substituted aminopyrimidines with quinoline derivatives under suitable conditions, often involving condensation reactions with reagents such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
The industrial production might involve optimizing these reaction conditions for large-scale synthesis, ensuring that the yield, purity, and cost-effectiveness are maintained. Methods might be scaled up to continuous flow processes or batch reactors where parameters like temperature, pressure, and solvent choice are meticulously controlled.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one can undergo various chemical reactions including:
Oxidation: Oxidative conditions could modify the methylthio group or the quinoline core.
Reduction: Reduction reactions might target the nitrogen-containing rings or other reducible functional groups.
Substitution: The presence of functional groups offers sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, KMnO4, or m-CPBA under acidic or basic conditions.
Reduction: Catalytic hydrogenation with Pd/C or chemical reduction using agents like NaBH4.
Substitution: Halogenating agents (Br2, Cl2) or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
The products depend on the specific reagents and reaction conditions. Substitution reactions might yield halogenated derivatives, while oxidation or reduction can lead to structurally different analogs with modified biological activities.
Applications De Recherche Scientifique
Chemistry: : Exploration of novel synthetic routes and reaction mechanisms.
Biology: : Potential to act as enzyme inhibitors, interacting with key biological pathways.
Medicine: : Could be investigated for antitumor, antimicrobial, or antiviral activities.
Industry: : Utility in developing new materials, chemical sensors, or other applied research areas.
Mécanisme D'action
The specific mechanism of action for 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one would be highly dependent on its target application. For biological systems, it might interact with enzyme active sites, interfere with DNA/RNA synthesis, or disrupt cellular signaling pathways. Its unique structure allows for multiple modes of interaction at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthio-1,2-dihydroquinoline
10-Methylquinoline-4-one derivatives
Pyrimido[4,5-b]quinolines
Uniqueness
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one's uniqueness lies in its combined structural features of quinoline and pyrimidine, which may impart distinct reactivity and biological properties not commonly found in simpler analogs
Propriétés
IUPAC Name |
10-methyl-2-methylsulfanylpyrimido[4,5-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18-2)15-12(9)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIJCKIPXCKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3313886.png)
![6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3313893.png)
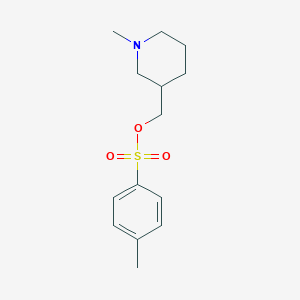
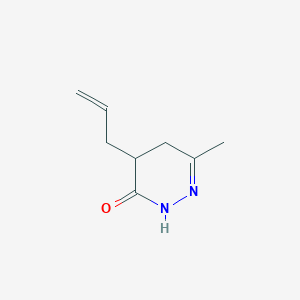
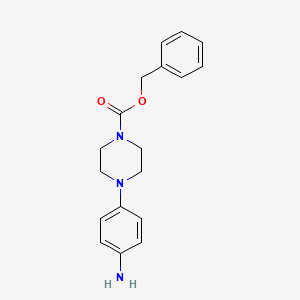


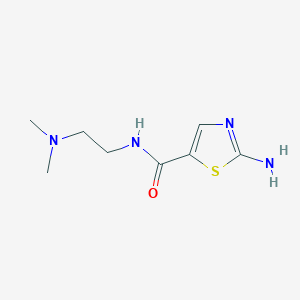

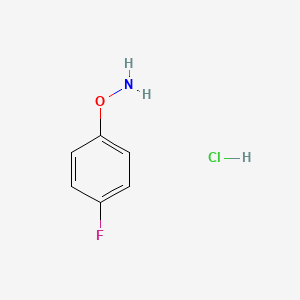
![N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide](/img/structure/B3313966.png)
